
2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of pyridine derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Anti-Fibrosis Drug Development
3,3’,4,4’-Tetramethoxy-2,2’-bipyridine: derivatives have been synthesized and evaluated for their potential anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating their potential as novel anti-fibrotic drugs .
Synthesis of N-(Pyridin-2-yl)amides
The compound serves as a precursor in the chemodivergent synthesis of N-(pyridin-2-yl)amides. These amides are formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . This method represents a significant advancement in the synthesis of compounds with varied medicinal applications.
Anticancer Compound Synthesis
A series of derivatives of 3,3’,4,4’-Tetramethoxy-2,2’-bipyridine have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds have demonstrated potential as new anticancer agents .
Asymmetric Hydrogenation
The compound is used as a ligand in asymmetric hydrogenation reactions. This application is crucial in the pharmaceutical industry for the production of chiral molecules, which can have different biological activities depending on their orientation .
Polymer Synthesis
3,3’,4,4’-Tetramethoxy-2,2’-bipyridine: is employed in the preparation of chiral ketone functionalized polymers through copolymerization reactions. This application is significant in the field of materials science for creating polymers with specific properties .
Synthesis of Chiral Alkynes
The compound is utilized to synthesize chiral alkynes by asymmetric hydroalkynylation of nonpolar alkenes or norbornadienes using an iridium catalyst. This synthetic application is important for creating complex molecules with high enantiomeric purity .
properties
IUPAC Name |
2-(3,4-dimethoxypyridin-2-yl)-3,4-dimethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-17-9-5-7-15-11(13(9)19-3)12-14(20-4)10(18-2)6-8-16-12/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNAIXKPPXKEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C2=NC=CC(=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2936924.png)
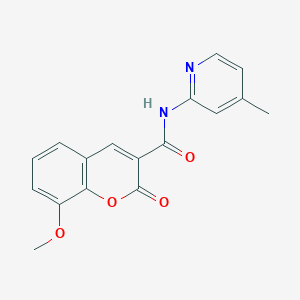
![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2936927.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2936928.png)



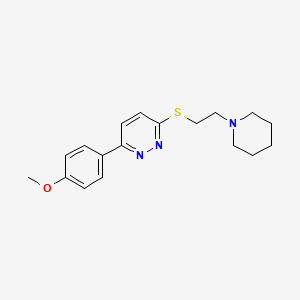
![1-(cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2936936.png)

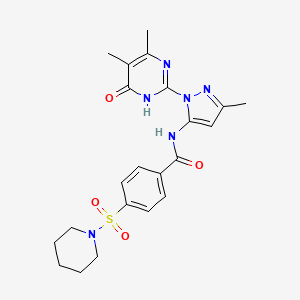
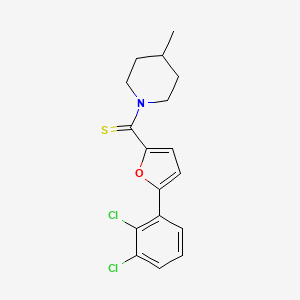
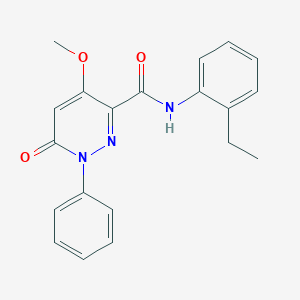
![N-(4-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2936947.png)